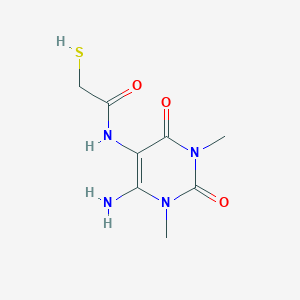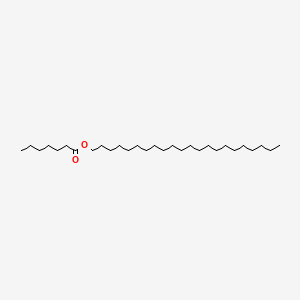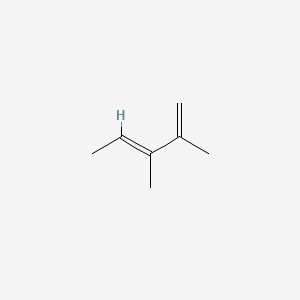
(E)-1,3-Pentadiene, 2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C7H12. It is a type of diene, which means it contains two double bonds. This compound is part of the larger family of conjugated dienes, where the double bonds are separated by a single bond, allowing for resonance stabilization. This structural feature makes 2,3-Dimethyl-1,3-pentadiene an interesting subject for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-1,3-pentadiene can be synthesized through several methods. One common approach involves the dehydration of 2,3-dimethyl-2,3-butanediol using an acid catalyst. This reaction typically requires heating and can be carried out under reflux conditions to ensure complete dehydration .
Industrial Production Methods
In an industrial setting, 2,3-Dimethyl-1,3-pentadiene can be produced through the catalytic dehydrogenation of suitable precursors. This process often involves the use of transition metal catalysts and high temperatures to achieve the desired conversion rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions due to the presence of its conjugated double bonds.
Cycloaddition: It can also undergo Diels-Alder reactions, forming cyclohexene derivatives when reacted with suitable dienophiles.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in electrophilic addition reactions to form halogenated products.
Dienophiles: Used in Diels-Alder reactions to form cyclic compounds.
Major Products
Halogenated Derivatives: Formed through electrophilic addition.
Cyclohexene Derivatives: Formed through Diels-Alder reactions.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1,3-pentadiene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the formation of cyclic compounds through Diels-Alder reactions.
Material Science: Its derivatives are used in the development of photoactive organic materials due to their unique electronic properties.
Pharmaceuticals: It is used in the synthesis of drug candidates and natural product analogs.
Mecanismo De Acción
The mechanism of action for 2,3-Dimethyl-1,3-pentadiene in chemical reactions often involves the formation of intermediate carbocations or radicals. In electrophilic addition reactions, the initial step is the protonation of one of the double bonds, leading to the formation of a carbocation intermediate. This intermediate can then react with nucleophiles to form the final product . In Diels-Alder reactions, the compound acts as a diene, reacting with a dienophile to form a six-membered ring through a concerted mechanism .
Comparación Con Compuestos Similares
2,3-Dimethyl-1,3-pentadiene can be compared with other conjugated dienes such as 1,3-butadiene and 2,4-hexadiene:
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond.
2,4-Hexadiene: Another conjugated diene with a longer carbon chain.
Conclusion
2,3-Dimethyl-1,3-pentadiene is a versatile compound with significant applications in organic synthesis, material science, and pharmaceuticals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in the field of chemistry.
Propiedades
Número CAS |
1625-49-6 |
|---|---|
Fórmula molecular |
C7H12 |
Peso molecular |
96.17 g/mol |
Nombre IUPAC |
(3E)-2,3-dimethylpenta-1,3-diene |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h5H,2H2,1,3-4H3/b7-5+ |
Clave InChI |
PCCCQOGUVCNYOI-FNORWQNLSA-N |
SMILES isomérico |
C/C=C(\C)/C(=C)C |
SMILES canónico |
CC=C(C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



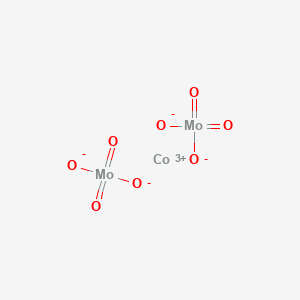

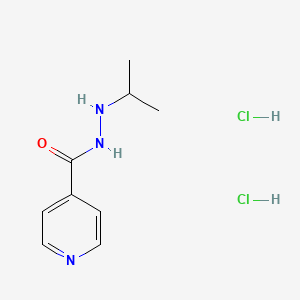
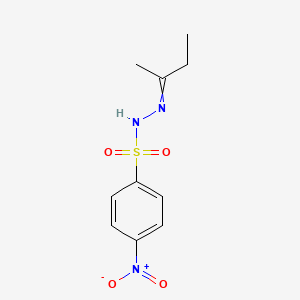

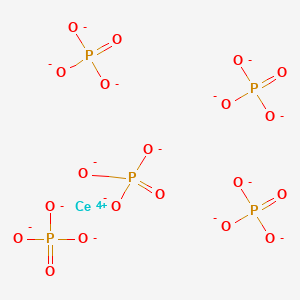
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)

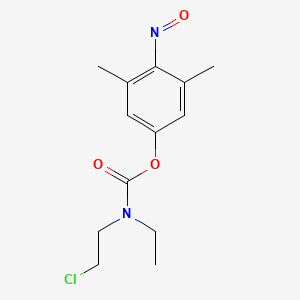
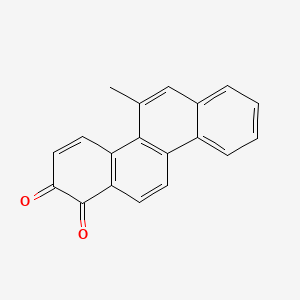
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
